molecular formula C13H17NO3S B153170 tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 203663-30-3

tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B153170
M. Wt: 267.35 g/mol
InChI Key: ARIXDMKUEBQESN-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a chemical intermediate that has been studied in the context of various synthetic applications. It is related to a family of compounds that are of interest due to their potential use in pharmaceuticals, particularly as intermediates in the synthesis of small molecule anticancer drugs and nicotinic acetylcholine receptor agonists .

Synthesis Analysis

The synthesis of related compounds has been described in several papers. For instance, an efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported, demonstrating the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors . Another study describes the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a key intermediate for nicotinic acetylcholine receptor agonists . Additionally, a rapid and high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate has been established, which is an important intermediate for anticancer drugs .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring in the structure adopts an envelope conformation . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through X-ray diffraction analysis, showing a bicyclo[2.2.2]octane structure .

Chemical Reactions Analysis

The reactivity of tert-butyl-substituted pyridine carboxylates has been explored in various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction to form a hexahydro-furo[3,4-h]isoquinoline derivative, and further chemical modifications of this adduct were performed . Additionally, the synthesis and chemical transformations of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate were described, highlighting the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted pyridine carboxylates are influenced by their molecular structure. The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was performed using NMR spectroscopy, providing insights into the conformational equilibria of these compounds . Furthermore, the thermal properties, crystallography, and density functional theory (DFT) analyses of tert-butyl-substituted thieno[2,3-c]pyridine dicarboxylates were investigated, revealing the presence of intramolecular hydrogen bonding and the stability of these structures .

Scientific Research Applications

  • 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine

    • Application: This compound is used as a ligand in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides. It’s also used in Ni-catalyzed reductive dimerization reaction .
    • Method: The exact method of application is not specified, but it involves the use of this compound as a ligand in Ni-catalyzed reactions .
    • Results: The results include the synthesis of methylated alkanes and ketones .
  • 4-tert-Butylpyridine

    • Application: This compound is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells .
    • Method: It is used in the composition of electrolyte for dye-sensitized solar cell .
    • Results: The results are not specified, but it’s implied that the use of this compound improves the performance of dye-sensitized solar cells .
  • 6-tert-Butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylate
    • Application: This compound is used for R&D purposes only. It’s not for medicinal, household or other use .
    • Method: The exact method of application is not specified .
    • Results: The results are not specified .
  • 4-tert-Butylpyridine
    • Application: This compound is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells .
    • Method: It is used in the composition of electrolyte for dye-sensitized solar cell .
    • Results: The results are not specified, but it’s implied that the use of this compound improves the performance of dye-sensitized solar cells .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research is needed. This could include potential applications of the compound, unanswered questions about its properties, or new methods of synthesis.


properties

IUPAC Name

tert-butyl 2-formyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-9-6-10(8-15)18-11(9)7-14/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIXDMKUEBQESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595439
Record name tert-Butyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

CAS RN

203663-30-3
Record name 1,1-Dimethylethyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203663-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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